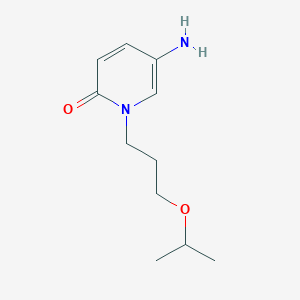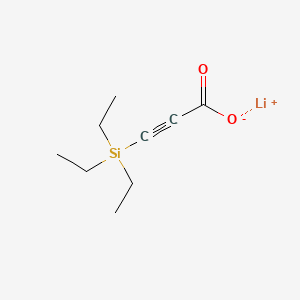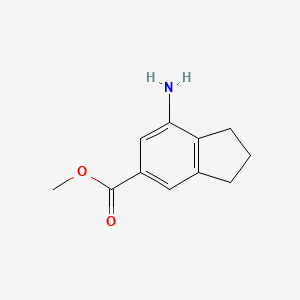![molecular formula C13H10N4O5 B13491842 2-[[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methoxy]-1H-isoindole-1,3(2h)-dione](/img/structure/B13491842.png)
2-[[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methoxy]-1H-isoindole-1,3(2h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]methyl}-1H-1,2,3-triazol-1-yl)acetic acid is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an isoindole moiety, and an acetic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]methyl}-1H-1,2,3-triazol-1-yl)acetic acid typically involves multiple steps, starting with the preparation of the isoindole and triazole intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]methyl}-1H-1,2,3-triazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, play a critical role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-(4-{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]methyl}-1H-1,2,3-triazol-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]methyl}-1H-1,2,3-triazol-1-yl)acetic acid involves its interaction with molecular targets through its functional groups. The triazole ring can participate in hydrogen bonding and π-π interactions, while the isoindole moiety can engage in aromatic stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid.
2-((1,3-Dioxoisoindolin-2-yl)oxy)acetic acid: Similar structure but lacks the triazole ring.
Uniqueness
The presence of both the triazole ring and the isoindole moiety in 2-(4-{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]methyl}-1H-1,2,3-triazol-1-yl)acetic acid makes it unique compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H10N4O5 |
|---|---|
Peso molecular |
302.24 g/mol |
Nombre IUPAC |
2-[4-[(1,3-dioxoisoindol-2-yl)oxymethyl]triazol-1-yl]acetic acid |
InChI |
InChI=1S/C13H10N4O5/c18-11(19)6-16-5-8(14-15-16)7-22-17-12(20)9-3-1-2-4-10(9)13(17)21/h1-5H,6-7H2,(H,18,19) |
Clave InChI |
HDGFHWZSXFEYGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CN(N=N3)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine](/img/structure/B13491764.png)
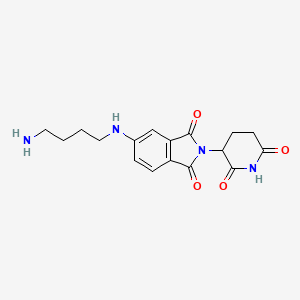
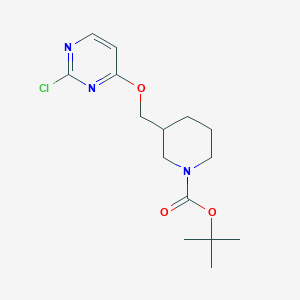
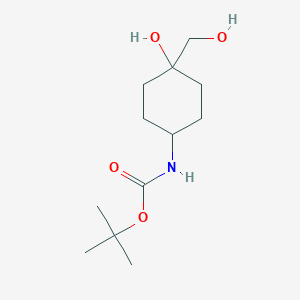
![Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13491785.png)
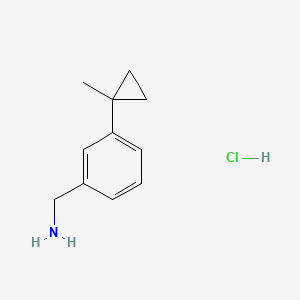
![rac-(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13491798.png)
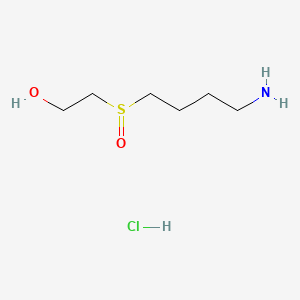

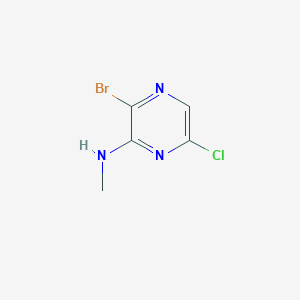
![tert-butyl N-{2-[4-(pyrrolidin-2-yl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B13491824.png)
